molecular formula C8H4O2 B1606654 Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 6383-11-5

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No. B1606654
CAS RN: 6383-11-5
M. Wt: 132.12 g/mol
InChI Key: NFYYUUJYMWILSY-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, commonly known as quadricyclane, is a cyclic organic compound with a unique structure. It has been extensively studied due to its potential applications in various fields, including materials science, organic synthesis, and biomedical research.

Mechanism of Action

The mechanism of action of quadricyclane is based on its unique structure. Quadricyclane has a strained ring system, which makes it highly reactive. This property of quadricyclane allows it to undergo various reactions, including ring-opening reactions, which can be used to activate or deactivate its biological activity. In addition, quadricyclane can undergo photochemical reactions, which can be used to control its biological activity using light.
Biochemical and Physiological Effects:
Quadricyclane has been studied for its biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that quadricyclane can interact with various biomolecules, including proteins, nucleic acids, and lipids. These interactions can lead to changes in the structure and function of these biomolecules, which can have various biological effects. In vivo studies have shown that quadricyclane can be used for drug delivery, cancer therapy, and gene therapy. In addition, quadricyclane has been shown to have anti-inflammatory and antioxidant properties, which can be useful for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Quadricyclane has several advantages and limitations for lab experiments. One of the main advantages of quadricyclane is its unique structure, which makes it highly reactive and versatile. This property of quadricyclane allows it to be used for various applications, including molecular machines, organic synthesis, and biomedical research. In addition, quadricyclane can be easily synthesized using simple and efficient methods. However, quadricyclane also has some limitations, including its low stability and reactivity, which can limit its use in certain applications. In addition, quadricyclane can be toxic and hazardous, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of quadricyclane. One of the main directions is the development of new synthetic methods for quadricyclane, which can improve its yield and purity. Another direction is the study of the biological activity of quadricyclane, including its interactions with biomolecules and its potential applications in drug discovery and development. In addition, the development of new applications for quadricyclane, including sensing, data storage, and energy storage, is also an important direction for future research. Overall, the study of quadricyclane has the potential to lead to new discoveries and applications in various fields.
Conclusion:
In conclusion, quadricyclane is a unique and versatile compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of quadricyclane has the potential to lead to new discoveries and applications in various fields, and its importance in science and technology cannot be overstated.

Scientific Research Applications

Quadricyclane has been extensively studied for its potential applications in various fields. In materials science, quadricyclane has been used as a molecular switch, which can be activated by light, heat, or chemical stimuli. This property of quadricyclane has led to its use in the development of molecular machines, which can be used for various applications, including drug delivery, sensing, and data storage. In organic synthesis, quadricyclane has been used as a precursor for the synthesis of various compounds, including natural products and pharmaceuticals. In biomedical research, quadricyclane has been studied for its potential applications in drug delivery, cancer therapy, and gene therapy.

properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYUUJYMWILSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213272
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

CAS RN

6383-11-5
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
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Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
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Reactant of Route 5
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Reactant of Route 6
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